molecular formula C11H9NO4 B2513816 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 462066-82-6

7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B2513816
CAS No.: 462066-82-6
M. Wt: 219.196
InChI Key: JWFIIRKKNJSHFZ-UHFFFAOYSA-N
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Description

7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and drug discovery. This compound features a quinoline core, which is a nitrogen-containing heterocycle, and is substituted with a methoxy group at the 7th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methoxy-2-aminobenzophenone with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness

7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the carboxylic acid group at the 3rd position allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-7-3-2-6-4-8(11(14)15)10(13)12-9(6)5-7/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFIIRKKNJSHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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